(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate
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Overview
Description
(6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate is a bicyclic compound with a unique structure that includes a ketone and an acetate functional group. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable structure. The presence of the ketone and acetate groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate typically involves a Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction is carried out between a furan and an olefinic or acetylenic dienophile . The reaction conditions often include the use of a catalyst and a controlled temperature to ensure high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of (6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
(6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but have a carboxylate group instead of an acetate group.
Sordarins: Bioactive natural products containing a bicyclo[2.2.1]heptane core, known for their antifungal properties.
Uniqueness
(6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate is unique due to the presence of both a ketone and an acetate group, which allows it to participate in a wide range of chemical reactions. Its rigid bicyclic structure also provides stability, making it a valuable compound in various applications .
Properties
CAS No. |
81523-34-4 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(6-oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate |
InChI |
InChI=1S/C10H14O3/c1-6(11)13-5-8-2-7-3-9(8)10(12)4-7/h7-9H,2-5H2,1H3 |
InChI Key |
YKRIKKDZDKKGKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CC2CC1C(=O)C2 |
Origin of Product |
United States |
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